An In-depth Technical Guide to 3-(1H-Indazol-4-yl)-propylamine (CAS 1380056-52-9)
An In-depth Technical Guide to 3-(1H-Indazol-4-yl)-propylamine (CAS 1380056-52-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1H-Indazol-4-yl)-propylamine, a molecule of interest within the broader class of indazole derivatives, which are recognized for their significant pharmacological potential. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work with this compound.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Their versatile biological activities span a wide range, including anti-inflammatory, anti-cancer, and kinase inhibition properties.[2][3] The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, acts as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity.[4] The specific substitution pattern on the indazole ring system is crucial in determining the compound's pharmacological profile and therapeutic application. This guide focuses on the 4-substituted propylamine derivative, a structure with potential for diverse biological interactions.
Physicochemical Properties of 3-(1H-Indazol-4-yl)-propylamine
While specific experimental data for 3-(1H-Indazol-4-yl)-propylamine is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 1380056-52-9 | N/A |
| Molecular Formula | C10H13N3 | Based on structure |
| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula. The N1-isomer has the same molecular weight.[5][6] |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar indazole derivatives. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The amine group suggests some aqueous solubility, particularly at acidic pH. | General solubility characteristics of aminoalkyl-substituted heterocyclic compounds. |
| pKa | The propylamine side chain will have a pKa typical for a primary amine (around 9-10), while the indazole ring system has both acidic and basic properties. | General chemical principles. |
Synthesis of 3-(1H-Indazol-4-yl)-propylamine: A Proposed Pathway
A robust synthetic route to 3-(1H-Indazol-4-yl)-propylamine can be designed starting from the readily available precursor, 4-nitro-1H-indazole. The following multi-step synthesis is proposed, with each step grounded in established organic chemistry principles.
Caption: Proposed synthetic pathway for 3-(1H-Indazol-4-yl)-propylamine.
Detailed Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require optimization in a laboratory setting.
Step 1: N-Protection of 4-Nitro-1H-indazole
-
Rationale: Protection of the indazole N-H is crucial to prevent side reactions in subsequent steps. A variety of protecting groups can be employed, with the choice depending on the reaction conditions of the following steps.
-
Procedure: To a solution of 4-nitro-1H-indazole in an appropriate solvent (e.g., THF), add a base (e.g., NaH) at 0 °C. After stirring for a short period, add the protecting group precursor (e.g., SEM-Cl). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine to allow for further functionalization, such as the Sandmeyer reaction.
-
Procedure: Dissolve the N-protected 4-nitro-1H-indazole in a mixture of ethanol and water. Add iron powder and ammonium chloride.[7] Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate. Extract the product and purify as necessary.
Step 3: Sandmeyer Reaction to Introduce Iodine
-
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group into a variety of other functional groups, including halogens. An iodo-substituted indazole is an excellent substrate for subsequent cross-coupling reactions.
-
Procedure: Dissolve the N-protected 4-amino-1H-indazole in an aqueous acidic solution (e.g., H2SO4) and cool to 0 °C. Add a solution of sodium nitrite dropwise. After stirring, add a solution of potassium iodide and allow the reaction to warm to room temperature. Extract the product and purify by column chromatography.
Step 4: Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction will be used to introduce the three-carbon chain.
-
Procedure: To a solution of the N-protected 4-iodo-1H-indazole and propargyl alcohol in a suitable solvent (e.g., triethylamine), add a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Work up the reaction and purify the product.
Step 5: Hydrogenation of the Alkyne
-
Rationale: The triple bond of the propargyl group is reduced to a single bond to form the propyl chain.
-
Procedure: Dissolve the product from the previous step in a suitable solvent (e.g., ethanol) and add a palladium on carbon catalyst. Subject the mixture to a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent.
Step 6: Conversion of the Hydroxyl Group to an Azide
-
Rationale: The hydroxyl group is converted to a more versatile intermediate, an azide, which can be cleanly reduced to the primary amine.
-
Procedure: Dissolve the alcohol in an appropriate solvent and treat with diphenylphosphoryl azide (DPPA) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Step 7: Reduction of the Azide
-
Rationale: The azide is reduced to the desired primary amine.
-
Procedure: The azide can be reduced using various methods, such as treatment with triphenylphosphine followed by water (Staudinger reaction) or by catalytic hydrogenation.
Step 8: Deprotection
-
Rationale: The final step is the removal of the N-protecting group to yield the target compound.
-
Procedure: The choice of deprotection method depends on the protecting group used. For a SEM group, a fluoride source such as tetrabutylammonium fluoride (TBAF) is typically used. For a Boc group, an acid such as trifluoroacetic acid (TFA) is effective.
Analytical Characterization
Thorough characterization of the final compound and all intermediates is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons of the indazole ring, the methylene protons of the propyl chain, and the amine protons.
-
¹³C NMR: Will show the number of distinct carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Will be useful for identifying key functional groups, such as the N-H stretch of the indazole and the amine, and C-H stretches of the aromatic and aliphatic portions.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Pharmacological Activity and Biological Targets
The indazole scaffold is a well-established pharmacophore in drug discovery.[2][3] Derivatives have shown a wide range of biological activities, including:
-
Kinase Inhibition: Many indazole-based compounds are potent inhibitors of various protein kinases, which are key targets in oncology.[2]
-
Anti-inflammatory Activity: Some indazole derivatives exhibit anti-inflammatory properties.[3]
-
Cannabinoid Receptor Modulation: Synthetic cannabinoids often incorporate an indazole core.[8]
The 4-propylamine substituent of the target molecule introduces a basic side chain that can participate in hydrogen bonding and ionic interactions with biological targets. This feature is common in ligands for G-protein coupled receptors (GPCRs) and ion channels. Further research is required to elucidate the specific biological targets and pharmacological profile of 3-(1H-Indazol-4-yl)-propylamine.
Safety, Handling, and Storage
Given the lack of specific safety data for 3-(1H-Indazol-4-yl)-propylamine, a cautious approach based on the known hazards of related compounds is essential.[4]
-
Hazard Identification: Based on analogous aminoindazoles, this compound should be considered potentially hazardous. Primary concerns include skin, eye, and respiratory tract irritation. It may also be harmful if swallowed or inhaled.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[9]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Spill Response:
-
Small Spills: Absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and alert emergency personnel. Do not attempt to clean up large spills unless properly trained and equipped to do so.[4]
-
Caption: Decision workflow for the safe handling of 3-(1H-Indazol-4-yl)-propylamine.
Conclusion and Future Directions
3-(1H-Indazol-4-yl)-propylamine is a molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and essential safety considerations. Future research should focus on the experimental validation of the proposed synthesis, full analytical characterization of the compound, and a thorough investigation of its pharmacological profile to identify its biological targets and potential therapeutic applications. The diverse activities of the indazole scaffold suggest that this compound could be a valuable tool for developing novel therapeutic agents.
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